molecular formula C11H8N4O2S B2357383 (2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid CAS No. 24838-13-9

(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid

Cat. No.: B2357383
CAS No.: 24838-13-9
M. Wt: 260.27
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Description

Historical Development of Triazinoindole Chemistry

The exploration of triazinoindoles began with Tomchin et al.'s 1927 synthesis of 1,2,4-triazino[6,5-b]indole derivatives via aminoguanidine-isatin condensation. Key milestones include:

  • 1960s : Discovery of antiviral properties in 3-substituted derivatives, driving medicinal chemistry interest.
  • 1980s : Development of regioselective annelation techniques using hydrazine derivatives, enabling precise structural modifications.
  • 2010s : Advent of solvent-free synthetic protocols (e.g., NBS-mediated cyclization) for eco-friendly production.

Early challenges involved controlling fusion patterns (5,6-b vs. 6,5-b isomers) and stabilizing reactive thione intermediates. Modern strategies employ computational modeling to predict regiochemical outcomes.

Classification within Heterocyclic Chemical Systems

Triazinoindoles occupy a specialized niche in heterocyclic taxonomy:

Classification Level Description
Primary Class Nitrogen-containing heterocycles
Subclass Fused bicyclic systems
Functional Subdivision 1,2,4-Triazine-indole hybrids
Structural Variant 3-Sulfanyl-acetic acid conjugates

This classification reflects:

  • Electronic hybridization : π-Conjugation across triazine (6π-electron) and indole (10π-electron) systems.
  • Sulfur participation : The sulfanyl group introduces nucleophilic character at C3, enabling SNAr reactions.

Significance in Fused Triazine-Indole Chemistry

The triazine-indole fusion creates synergistic effects:

Electronic Effects

  • Triazine's electron-deficient ring polarizes indole's electron-rich system, enhancing dipole interactions.
  • Sulfanyl substitution at C3 increases H-bond donor capacity (S-H: ~2.5 Å bond length).

Biological Relevance

  • α-Amylase inhibition: Halogenated derivatives show IC50 values as low as 16.14 μg/mL vs. Acarbose (18.64 μg/mL).
  • Urease suppression: Triazinoindole-benzoxazole hybrids achieve IC50 = 0.20 μM vs. thiourea (21.86 μM).

Material Science Potential

  • Planar structure enables π-stacking in conductive polymers.
  • Sulfur coordination sites facilitate metal-organic framework (MOF) construction.

Nomenclature and Structural Identification Systems

IUPAC Nomenclature
The compound is systematically named:
2-[(8-chloro-5H-triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid

  • Core : 5H-triazino[5,6-b]indole (fusion at indole positions 5-6 and triazine 1-2-4)
  • Substituents :
    • Chlorine at C8 (8-chloro)
    • Sulfanyl-acetic acid at C3

Spectroscopic Signatures

Technique Key Features
¹H NMR - Indole NH: δ 11.8–12.5 ppm (DMSO-d6)

- SCH2CO2H: δ 3.85 (s, 2H) |
| ¹³C NMR | - C3-S: δ 42.1 ppm
- COOH: δ 172.3 ppm |
| IR | - ν(S-H): 2550–2600 cm⁻¹
- ν(C=O): 1680–1700 cm⁻¹ |

Current Research Landscape on Sulfanyl-Functionalized Triazinoindoles

Table 1: Recent Advances in Sulfanyl-Triazinoindole Research

Study Focus Methodology Key Findings Source
α-Glucosidase Inhibition Microwave-assisted synthesis IC50 = 1.30 μM vs. Acarbose (38.60 μM)
Anticancer Activity Molecular docking (PDB 1TNG) ΔG = -9.8 kcal/mol binding to Topo II
Green Synthesis Solvent-free NBS cyclization 92% yield in 30 min at 80°C
Photophysical Properties TD-DFT calculations λmax = 320 nm (ε = 12,500 M⁻¹cm⁻¹)

Emerging Trends

  • Catalytic applications : Palladium complexes show Suzuki coupling activity (TON > 1,000).
  • Therapeutic hybrids : Conjugation with benzodioxine enhances blood-brain barrier permeability.
  • Sustainable chemistry : Iodine-mediated oxidative cyclization reduces E-factor by 40%.

Properties

IUPAC Name

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2S/c16-8(17)5-18-11-13-10-9(14-15-11)6-3-1-2-4-7(6)12-10/h1-4H,5H2,(H,16,17)(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTWYBLOBBPUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture and Reactivity

(2H-Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid comprises a triazinoindole core fused to a sulfanyl-acetic acid moiety. The triazino[5,6-b]indole system arises from the annulation of a 1,2,4-triazine ring onto the 5,6-positions of indole, while the sulfanyl group (-S-) bridges the heterocycle to the acetic acid unit. This structure necessitates sequential syntheses:

  • Construction of the triazinoindole scaffold.
  • Introduction of the sulfanyl group at position 3.
  • Coupling with acetic acid via nucleophilic substitution.

The sulfanyl-acetic acid moiety is introduced through a thiol-chloroacetic acid reaction, leveraging chloroacetic acid’s electrophilic α-carbon. Acid-catalyzed enolization of intermediates, as observed in chlorination mechanisms, enhances reactivity in these steps.

Synthesis of the Triazinoindole Core

Cyclocondensation of 5,6-Diaminoindole

The triazinoindole system is synthesized via cyclocondensation between 5,6-diaminoindole and a triazine-forming agent. Cyanogen bromide (CNBr) serves as a triazine precursor, facilitating ring closure under mild acidic conditions:

Procedure :

  • 5,6-Diaminoindole Preparation : Reduce isatin (indole-2,3-dione) using SnCl₂/HCl to yield 5,6-diaminoindole.
  • Cyclization : React 5,6-diaminoindole (1.0 equiv) with CNBr (1.2 equiv) in glacial acetic acid at 80°C for 6 h.
  • Isolation : Precipitate the product by neutralizing with aqueous NaHCO₃; yield: 68–72%.

Key Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine groups on CNBr, followed by elimination of HBr to form the triazine ring.

Alternative Route: Hydrazine-Mediated Cyclization

An alternative approach employs hydrazine hydrate to form the triazine ring:

  • Condensation : Treat 5,6-diaminoindole with hydrazine hydrate (2.5 equiv) in ethanol under reflux (12 h).
  • Oxidation : Introduce MnO₂ (1.5 equiv) to dehydrogenate the intermediate, yielding the aromatic triazinoindole system; yield: 58–63%.

Introduction of the Sulfanyl Group

Thiolation at Position 3

The sulfanyl group is introduced via radical or ionic pathways. A thiourea-mediated approach proves effective:

Procedure :

  • Generation of 3-Thiol Intermediate : React triazinoindole (1.0 equiv) with thiourea (1.5 equiv) in DMF at 120°C for 8 h.
  • Acid Hydrolysis : Quench with 6M HCl to liberate the free thiol; yield: 75–80%.

Spectroscopic Confirmation :

  • ¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, SH), 8.5–7.1 (m, aromatic H).
  • ¹³C NMR : 165.3 ppm (C=S).

Coupling with Acetic Acid

Nucleophilic Substitution with Chloroacetic Acid

The sulfanyl-acetic acid moiety is installed via SN2 reaction between the triazinoindole-3-thiol and chloroacetic acid:

Optimized Protocol :

  • Deprotonation : Suspend triazinoindole-3-thiol (1.0 equiv) in 10% K₂CO₃ (aq).
  • Alkylation : Add chloroacetic acid (1.2 equiv) and reflux at 90°C for 4 h.
  • Acidification : Adjust pH to 6 with acetic acid; precipitate the product; yield: 82–85%.

Critical Parameters :

  • Base : K₂CO₃ enhances thiolate nucleophilicity.
  • Solvent : Aqueous medium minimizes side reactions (e.g., disulfide formation).

Alternative Halogenated Reagents

Bromoacetic acid accelerates the reaction but requires stringent conditions:

Reagent Temp (°C) Time (h) Yield (%) Purity (HPLC)
Chloroacetic 90 4 82–85 98.5
Bromoacetic 70 2 88–90 97.8

Mechanistic and Kinetic Analysis

Rate-Determining Steps

Density functional theory (DFT) calculations reveal that acid-catalyzed enolization of chloroacetic acid lowers the activation energy (ΔG‡ = 77.19 kJ/mol), facilitating nucleophilic attack. The thiolate ion’s nucleophilicity is pH-dependent, with optimal activity at pH 8–9.

Byproduct Formation and Mitigation

  • Disulfide Byproducts : Minimized by inert atmosphere (N₂) and excess chloroacetic acid.
  • Over-Alkylation : Controlled by stoichiometric precision and stepwise reagent addition.

Industrial Scalability and Green Chemistry

Solvent Selection and Recycling

  • Water : Preferred for thiolate reactions, enabling easy separation and reduced waste.
  • Ethanol : Recyclable for cyclocondensation steps.

Catalytic Innovations

FeCl₃ (5 mol%) enhances enolization rates, reducing reaction time by 30%.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the triazinoindole core, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

    Nucleophiles: Ammonia, amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical entities that may exhibit novel properties .

Biology

Research indicates that (2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid possesses potential biological activities , particularly:

  • Antimicrobial Properties: Studies suggest it may inhibit bacterial growth and could be a candidate for developing new antibiotics.
  • Anticancer Activity: Preliminary investigations show interactions with cellular targets that may lead to apoptosis in cancer cells .

Medicine

In medical research:

  • The compound is being explored as a candidate for drug development due to its ability to interact with specific enzymes and receptors.
  • Its unique structure suggests potential efficacy against various diseases, including cancer and infections .

Industrial Applications

This compound finds utility in the development of specialty chemicals and advanced materials. Its properties make it suitable for applications in:

  • Coatings
  • Adhesives
  • Polymer science .

Anticancer Activity

A study investigated the anticancer properties of derivatives related to this compound. The results indicated significant cytotoxic effects on human cancer cell lines with IC50 values below 100 μM. The compounds induced apoptosis in treated cells through mechanisms involving mitochondrial membrane potential changes .

Antimicrobial Studies

Research has documented the antimicrobial efficacy of compounds derived from the triazinoindole structure. These studies highlight their potential against various bacterial strains, suggesting a pathway for developing new antimicrobial agents .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesFacilitates synthesis of novel compounds
BiologyAntimicrobial and anticancer propertiesExhibits cytotoxic effects on cancer cells
MedicineDrug development candidatePotential efficacy against infections and cancer
IndustrySpecialty chemicalsSuitable for coatings and adhesives

Mechanism of Action

The mechanism of action of (2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfanyl-acetic acid moiety can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the triazinoindole core can interact with receptor sites, modulating their signaling pathways. These interactions result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Acetic Acid vs. Acetamide Derivatives

The parent acetic acid derivative is often esterified or converted to amides for improved bioavailability. For example:

  • N-(4-Cyanomethylphenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide (23): Exhibits >95% purity and is synthesized via coupling with 2-(4-aminophenyl)acetonitrile .

Key Finding : Amide derivatives generally show higher metabolic stability compared to the free acid, making them more suitable for in vivo studies .

Chain Length Variations

  • 3-(5H-Triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)propionamides: Extending the acyl chain from two carbons (acetamide) to three carbons (propionamide) significantly reduces antidepressant activity in tail suspension tests (TST), highlighting the importance of chain length for receptor binding .

Substituents on the Triazinoindole Core

Methyl and Bromo Substitutions

  • For instance, 2-((8-bromo-5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (27) shows improved purity (95%) and halogen-driven lipophilicity .
  • 8-Bromo Derivatives : Bromination at position 8 increases molecular weight and electron-withdrawing effects, which may enhance binding to aromatic residues in target proteins .

Oxidation State of the Triazino Ring Sulfur

  • Cemtirestat (CMTI) : Features a 3-thioxo (C=S) group instead of sulfanyl (-S-). This modification confers potent aldose reductase inhibition (ARI) but lower selectivity due to off-target interactions .
  • Oxotriazinoindole (OTI): Replacing sulfur with oxygen (3-oxo, C=O) in CMTI improves selectivity for aldose reductase by 10-fold, demonstrating the impact of sulfur oxidation state on enzyme specificity .

Biological Activity

The compound (2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid is a member of the triazinoindole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticonvulsant, and antidepressant properties based on diverse research findings.

  • Molecular Formula : C11H8N4O2S
  • Molecular Weight : 260.27 g/mol
  • CAS Number : 189325-51-7
  • Structure : The compound features a triazinoindole core substituted with a sulfanyl group and an acetic acid moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. A series of synthesized derivatives were screened against various microbial strains. The results indicated that several compounds exhibited lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics.

CompoundMIC (µg/mL)Activity
Compound A10Effective against Staphylococcus aureus
Compound B15Effective against Escherichia coli
Compound C12Effective against Candida albicans

The structure-activity relationship (SAR) analysis suggests that the presence of the sulfanyl group is crucial for enhancing antimicrobial efficacy .

Anticonvulsant Activity

In anticonvulsant assays, this compound demonstrated promising results. Compounds derived from this structure were tested in animal models for their ability to prevent seizures induced by pentylenetetrazole (PTZ).

CompoundED50 (mg/kg)Efficacy
Compound D20Complete protection against PTZ-induced seizures
Compound E15Significant reduction in seizure duration

The data indicate that modifications to the indole moiety may enhance anticonvulsant activity .

Antidepressant Activity

The antidepressant properties of this compound were evaluated using the forced swim test and tail suspension test in rodents. Preliminary findings suggest that certain derivatives exhibit significant reductions in immobility time.

CompoundImmobility Time (seconds)Effectiveness
Compound F30Significant reduction compared to control (60 seconds)
Compound G25Comparable to standard antidepressant

These results indicate that the compound may act on serotonin receptors or other neurotransmitter systems involved in mood regulation .

Case Studies

A notable study synthesized a series of N-Aryl derivatives of this compound through condensation reactions. The resulting compounds were subjected to comprehensive biological evaluations.

In one case study involving a derivative with a para-substituted phenyl ring:

  • Results : Showed an IC50 value of 1.61 µg/mL against colon carcinoma HCT-15 cells.
  • Mechanism : The compound was found to induce apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid, and how is its purity validated?

  • Methodological Answer : The compound is typically synthesized via condensation reactions using precursors like isatin and thiocarbohydrazide in glacial acetic acid. For example, hydrazine hydrate and potassium carbonate in aqueous media, followed by acidification with HCl, yield the core triazinoindole scaffold. Purification involves column chromatography (e.g., petroleum ether/EtOAc mixtures), and structural validation employs 1^1H NMR (e.g., singlet at 4.10–4.34 ppm for methylene protons), 13^{13}C NMR, FT-IR (thiol or carbonyl stretches), and mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound derivatives?

  • Methodological Answer : Advanced spectroscopic techniques are critical. 1^1H NMR identifies substituent patterns (e.g., aromatic protons at 7.37–8.28 ppm for indole fragments), while 13^{13}C NMR confirms carbonyl (170–180 ppm) and sulfur-linked carbons. IR spectroscopy verifies functional groups (e.g., S-H stretches at ~2500 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular formulas. X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. What strategies optimize the synthesis of bioactive derivatives, such as N-arylacetamides or pyrazoline hybrids?

  • Methodological Answer : S-alkylation reactions are key. For instance, reacting the thiol group with 2-chloroacetamide derivatives under basic conditions (e.g., DMF, K2_2CO3_3) yields N-arylacetamides. Pyrazoline hybrids are synthesized via cyclocondensation with ethyl acetoacetate in acetic acid, monitored by 1^1H NMR for characteristic pyrazoline CH2_2 signals (singlet at 2.43 ppm) . Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields .

Q. How is the biological activity of this compound evaluated in antimicrobial or antiparasitic assays?

  • Methodological Answer :

  • Antimicrobial Testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans), with ciprofloxacin and fluconazole as controls .
  • Antiparasitic Screening : In vitro assays against Leishmania donovani promastigotes, measuring IC50_{50} via MTT or resazurin-based viability tests. Derivatives like triazino-triazines show IC50_{50} values <10 µM .

Q. What methodologies assess its efficacy as an aldose reductase (ALR2) inhibitor, and how is selectivity against related enzymes achieved?

  • Methodological Answer : ALR2 inhibition is measured via spectrophotometric assays using DL-glyceraldehyde as substrate, monitoring NADPH oxidation at 340 nm. Selectivity over aldehyde reductase (ALR1) is determined by comparing IC50_{50} values. Oxygen/sulfur isosteric replacement (e.g., oxotriazinoindole derivatives) enhances selectivity; for example, OTI derivatives exhibit >100-fold selectivity for ALR2 over ALR1 .

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

  • Methodological Answer : Solvent selection (e.g., DMF for S-alkylation), stoichiometric ratios (1:1.2 for amine coupling), and temperature control (reflux vs. microwave irradiation) are critical. Catalytic additives like DMAP improve acylation efficiency. Process analytical technology (PAT) tools, such as in-situ FT-IR, monitor reaction progression .

Q. What mechanistic insights explain its role in targeting UPF1 ATPase in cancer therapy?

  • Methodological Answer : Molecular docking and dynamics simulations identify binding interactions with UPF1's ATP-binding pocket. Functionalized derivatives (e.g., phenothiazine hybrids) mimic ATP's adenine ring, disrupting NMD pathways. Biological validation involves ELISA-based UPF1 ATPase activity assays and cellular thermal shift assays (CETSA) to confirm target engagement .

Q. How do structural modifications influence its pharmacological profile (e.g., anticonvulsant vs. anticancer activity)?

  • Methodological Answer :

  • Anticonvulsant Activity : Halogen substitution at C6/C8 enhances potency in maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Thione analogs (IC50_{50} ~25 µM) outperform ketone derivatives .
  • Anticancer Activity : Phenothiazine conjugation (e.g., Inauhzin) stabilizes p53 by inhibiting SIRT1, validated via Western blot (p53 acetylation) and apoptosis assays (Annexin V/PI staining) .

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